3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a tolyl group. Its distinct chemical properties make it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Tolyl Group: The tolyl group is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
- 3-(4-methoxyphenyl)-N-(m-tolyl)pyrrolidine-1-carboxamide
- 3-(4-methoxyphenyl)-N-(phenyl)pyrrolidine-1-carboxamide
Uniqueness
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the ortho-tolyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-5-3-4-6-18(14)20-19(22)21-12-11-16(13-21)15-7-9-17(23-2)10-8-15/h3-10,16H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROYMHJXYEHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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